![molecular formula C6H5Br2NO2S B2880408 2,6-Dibromobenzenesulfonamide CAS No. 1700401-95-1](/img/structure/B2880408.png)
2,6-Dibromobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Electrophilic Bromine Source and Oxidizing Agent
2,6-Dibromobenzenesulfonamide serves as a source of electrophilic bromine and functions as an oxidizing agent. It is commonly used in the preparation of various chemical compounds, showcasing its versatility in organic synthesis. The chemical is supplied in the form of a yellow crystalline solid and is known for its solubility in common organic solvents, which enhances its utility in different chemical reactions (Crouch, Pindi, & Li, 2013).
Application in Bromination of Carbanionic Substrates
A significant application of this compound is in the bromination of carbanionic substrates. It has been effectively employed as a brominating agent for β-diketones and β-ketoesters, highlighting its efficiency and mild reaction conditions. The reagent's ability to be recovered, rebrominated, and reused several times emphasizes its economic and environmental benefits (Tajbakhsh, Khazaei, Mahalli, & Ghorbani Vaghi, 2004).
Reactions with Various Organic Compounds
This compound has been studied in reactions with different organic compounds such as safrole, dihydropyran, and propenylbenzene derivatives. These studies contribute to the understanding of its chemical behavior and the formation of various by-products and main products in these reactions. Such research aids in the development of new synthetic methods and the improvement of existing processes in organic chemistry (Otsuki & Irino, 1975; Takemura, Otsuki, Okamoto, & Ueno, 1968; Adachi & Otsuki, 1976).
Inhibition of Bacterial Biofilm Formation
Recent research has explored the biofilm inhibitory action of this compound derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. This suggests potential applications in the field of microbiology and pharmaceuticals, particularly in addressing bacterial resistance and biofilm-related infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).
Mechanism of Action
Target of Action
2,6-Dibromobenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is necessary for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action leads to a halt in DNA synthesis and, consequently, bacterial growth .
Pharmacokinetics
They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides they need for DNA synthesis. This halts bacterial reproduction and can lead to the death of the bacterial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides have been found in various aquatic environments, and their residues can pose serious threats to ecosystems and human health . Furthermore, exposure to sulfonamides can lead to slight, transitory effects on heterotrophic functions, but persistent effects have been observed on the bacterial structure . More research is needed to fully understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
2,6-dibromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGKHKTFSLKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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